2,4-Difluorobenzylzinc bromide
Overview
Description
2,4-Difluorobenzylzinc bromide is a chemical compound that is commonly used in scientific research . Its unique properties make it an invaluable tool for various applications, such as organic synthesis and catalysis.
Molecular Structure Analysis
The molecular formula of 2,4-Difluorobenzylzinc bromide is F2C6H3CH2ZnBr . The molecular weight is 272.41 . The SMILES string representation is Fc1ccc(C[Zn]Br)c(F)c1 .Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Difluorobenzylzinc bromide are not detailed in the available resources, it is known that this compound can be used to prepare nonpeptidomimetic dual XIAP and cIAP1 antagonists .Physical And Chemical Properties Analysis
2,4-Difluorobenzylzinc bromide has a density of 0.995 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2,4-Difluorobenzylzinc bromide is used as a reagent in the synthesis of organic compounds . It has been used to prepare nonpeptidomimetic dual XIAP and cIAP1 antagonists .
- Methods of Application or Experimental Procedures : The detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode has been reported . Optimization of the bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
- Results or Outcomes : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .
Application as Pharmaceutical Intermediates
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : 2,4-Difluorobenzylzinc bromide is used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized. Generally, it would involve a reaction between the 2,4-Difluorobenzylzinc bromide and other reagents under controlled conditions .
- Results or Outcomes : The outcomes would also depend on the specific pharmaceutical compound being synthesized. The use of 2,4-Difluorobenzylzinc bromide as an intermediate can help in the efficient synthesis of these compounds .
Application in Proteomics Research
- Specific Scientific Field : Proteomics .
- Summary of the Application : 2,4-Difluorobenzylzinc bromide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular proteomics research being conducted. Generally, it would involve a reaction between the 2,4-Difluorobenzylzinc bromide and other reagents under controlled conditions .
- Results or Outcomes : The outcomes would also depend on the specific proteomics research being conducted. The use of 2,4-Difluorobenzylzinc bromide can help in the efficient synthesis of these compounds .
Safety And Hazards
properties
IUPAC Name |
bromozinc(1+);2,4-difluoro-1-methanidylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJAHFYOACWPNA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)F)F.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorobenzylzinc bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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